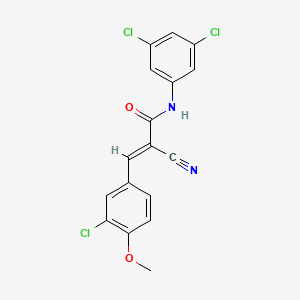

(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

CAS No.: 380477-23-6

Cat. No.: VC4262075

Molecular Formula: C17H11Cl3N2O2

Molecular Weight: 381.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380477-23-6 |

|---|---|

| Molecular Formula | C17H11Cl3N2O2 |

| Molecular Weight | 381.64 |

| IUPAC Name | (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C17H11Cl3N2O2/c1-24-16-3-2-10(5-15(16)20)4-11(9-21)17(23)22-14-7-12(18)6-13(19)8-14/h2-8H,1H3,(H,22,23)/b11-4+ |

| Standard InChI Key | XECWRKBVMSMRDX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |

Introduction

The compound (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of bioactive agents. Its structure consists of a conjugated system with electron-withdrawing groups, making it a candidate for various biological activities.

Structural Features

The molecular structure of the compound can be described as follows:

-

Core Structure: A prop-2-enamide backbone.

-

Substituents:

-

A cyano group (-CN) at the second carbon of the propenamide chain.

-

A 3-chloro-4-methoxyphenyl group attached to the third carbon.

-

A 3,5-dichlorophenyl group bonded to the amide nitrogen.

-

This arrangement results in a planar geometry around the double bond, stabilized by resonance and electron delocalization.

Synthesis

The synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide typically involves:

-

Knoevenagel Condensation: Reaction between an aldehyde (e.g., 3-chloro-4-methoxybenzaldehyde) and a malononitrile derivative in the presence of a base.

-

Amide Formation: Coupling with 3,5-dichloroaniline under dehydrating conditions to yield the final product.

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

-

NMR Spectroscopy:

-

: Signals for aromatic protons and methoxy groups.

-

: Peaks corresponding to nitrile carbon and aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption near 2200 cm for the nitrile group.

-

Amide C=O stretch around 1650 cm.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z = 365.

-

-

X-ray Crystallography:

-

Confirms the E-configuration of the double bond and planarity of the molecule.

-

Potential Applications

The compound's structural features make it suitable for several applications:

-

Drug Design: As a scaffold for developing inhibitors targeting cancer or inflammation pathways.

-

Material Science: Its conjugated system may find use in optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume